

Application Note: Quantification of Delphinidin in Plant Extracts by HPLC-DAD

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Delphinidin*

Cat. No.: *B1262990*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the accurate quantification of delphinidin and its glycosides in plant extracts. Delphinidin is a primary anthocyanidin responsible for the blue and purple pigmentation in many fruits and flowers and is of significant interest for its antioxidant properties and potential health benefits.^[1] The protocol covers sample preparation, chromatographic conditions, method validation, and data analysis, providing a reliable framework for researchers in natural product chemistry, food science, and pharmacology.

Principle

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture.^[2] This method utilizes a reversed-phase C18 column, which separates compounds based on their polarity. A gradient elution with an acidified mobile phase ensures the stability and sharp resolution of anthocyanins. The Diode-Array Detector (DAD) allows for the quantification of delphinidin at its maximum absorbance wavelength (around 520 nm) while also providing spectral data to confirm peak purity and identity.^[3]

Materials and Reagents

- Instrumentation:

- HPLC system with a binary pump, autosampler, column thermostat, and DAD detector.[1]
- Analytical balance (4-decimal place).
- Ultrasonic bath.[1]
- Centrifuge.
- Vortex mixer.
- pH meter.
- Chemicals and Consumables:
 - Delphinidin chloride or Delphinidin-3-O-glucoside certified reference standard (>95% purity).
 - Methanol (HPLC grade).[4]
 - Acetonitrile (HPLC grade).[4]
 - Formic acid (or Hydrochloric acid, HCl) (Analytical grade).[4]
 - Ultrapure water (18.2 MΩ·cm).
 - Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
 - Syringe filters (0.22 µm or 0.45 µm, PTFE or RC).[1][4]
 - HPLC vials with inserts.

Experimental Protocols

- Stock Standard Solution (approx. 1000 µg/mL): Accurately weigh ~10 mg of the delphinidin reference standard into a 10 mL amber volumetric flask. Dissolve and bring to volume with acidified methanol (Methanol with 0.1% HCl) to ensure stability.[4] Store at 4°C in the dark.
- Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase A.[4] These solutions

are used to construct the calibration curve.

- Homogenization: Dry the plant material (e.g., leaves, fruit peels, flowers) at 40°C or freeze-dry, then grind into a fine powder.
- Extraction: Accurately weigh approximately 1.0 g of the powdered sample into a centrifuge tube.[\[4\]](#)
- Add 10 mL of extraction solvent (e.g., Methanol containing 2.0% HCl or Acetone/Water/TFA 70:29.95:0.05 v/v/v).[\[1\]](#)[\[4\]](#)
- Vortex the mixture for 1 minute to ensure thorough wetting.
- Place the tube in an ultrasonic bath for 15-20 minutes at room temperature, protected from light.[\[1\]](#)
- Clarification: Centrifuge the extract at 4000 rpm for 10 minutes.
- Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[\[4\]](#) If the concentration is expected to be very high, a dilution with mobile phase A may be necessary.

The following conditions are a validated starting point and can be optimized for specific matrices.

Parameter	Recommended Setting
Column	Reversed-Phase C18 (4.6 x 150 mm, 5 µm)[2]
Mobile Phase A	5% Formic Acid in Water[4]
Mobile Phase B	5% Formic Acid in Acetonitrile[4]
Gradient Program	0-1 min: 100% A; 1-12 min: to 25% B; 12-13 min: hold 25% B; 13-15 min: to 0% B; 15-19 min: hold 100% A (re-equilibration)[4]
Flow Rate	0.8 - 1.0 mL/min
Column Temperature	40°C[4]
Injection Volume	10 µL
DAD Wavelength	Quantification: 520 nm; Monitoring: 280 nm, 320 nm; Scan: 200-600 nm for peak identification

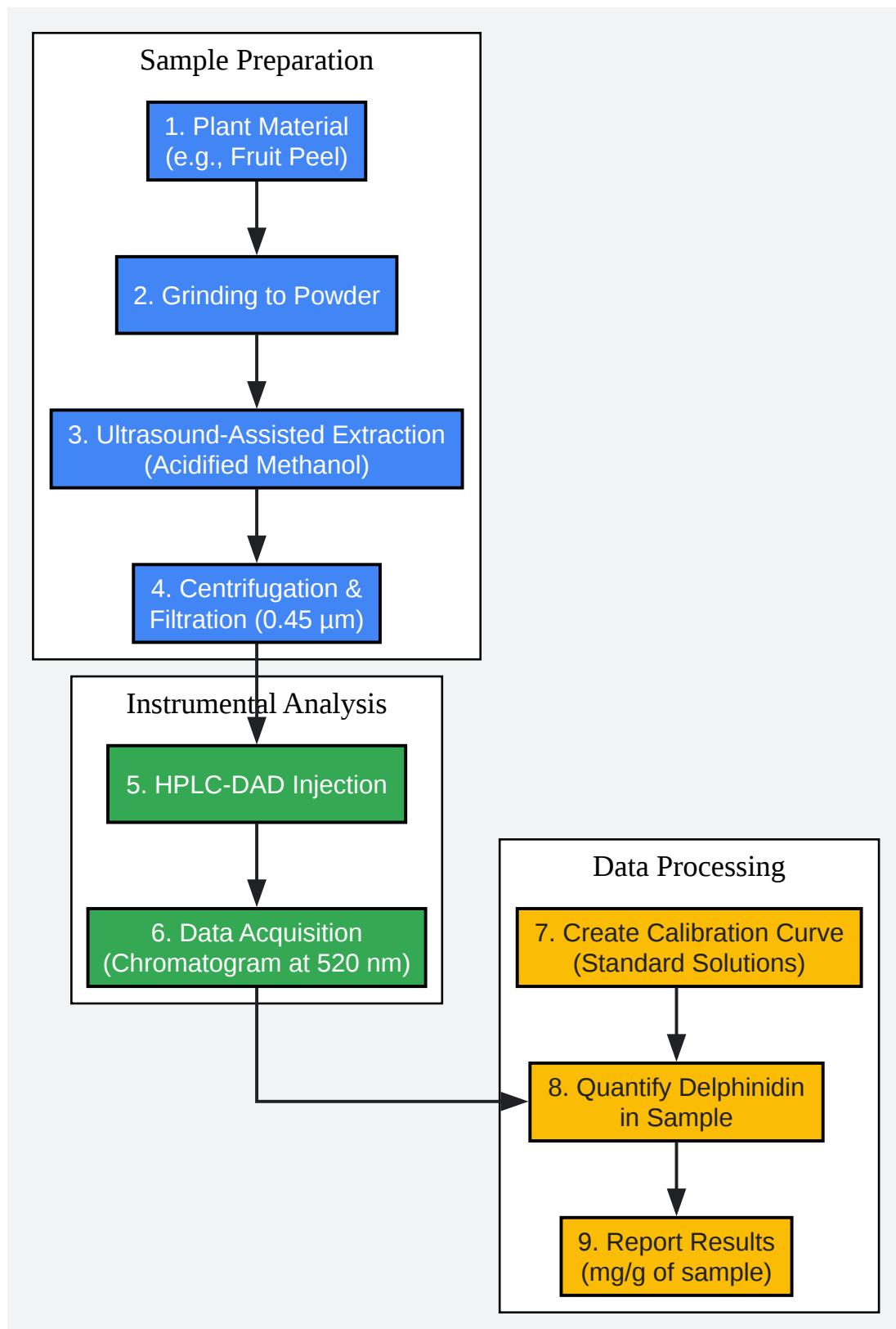
Data Presentation and Quantification

A calibration curve is generated by plotting the peak area of the delphinidin standard against its known concentration. The linearity of the curve should be confirmed by a coefficient of determination (r^2) ≥ 0.99 .[4] The concentration of delphinidin in the plant extract is then calculated using the regression equation derived from this curve.

$$\text{Final Concentration (mg/g)} = (C \times V \times D) / W$$

- C: Concentration from calibration curve (mg/mL)
- V: Total volume of extraction solvent (mL)
- D: Dilution factor (if any)
- W: Weight of the dry plant sample (g)

Method validation ensures the reliability of the results. The following table summarizes typical performance characteristics for the HPLC-DAD analysis of anthocyanins, based on published data.


Validation Parameter	Typical Value	Reference
Linearity (r^2)	≥ 0.99	[1][4]
Limit of Detection (LOD)	0.06 - 0.22 mg/kg	[1][4]
Limit of Quantification (LOQ)	0.20 - 0.65 mg/kg	[1][4]
Precision (RSD%)	Intra-day: < 6.2%; Inter-day: < 8.5%	[1]
Accuracy (Recovery %)	90% - 119%	[1]

The following table presents example concentrations of delphinidin derivatives found in various plant sources, as determined by HPLC-DAD.

Plant Source	Delphinidin Form	Concentration	Reference
		Range (mg/kg dry weight)	
Grape Skins (<i>Vitis vinifera</i>)	Delphinidin-3-O-glucoside	150 - 500	[1]
Maqui Berries (<i>Aristotelia chilensis</i>)	Delphinidin-3-glucoside	4,000 - 10,000	[3]
Maqui Berries (<i>Aristotelia chilensis</i>)	Delphinidin-3,5-diglucoside	1,500 - 4,000	[3]
Bilberry (<i>Vaccinium myrtillus</i>)	Delphinidin (aglycone)	1,000 - 2,500	[2]

Mandatory Visualizations

The following diagram illustrates the complete experimental workflow from sample preparation to final data analysis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for HPLC-DAD quantification of delphinidin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (*Vitis vinifera L.*) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application Note: Quantification of Delphinidin in Plant Extracts by HPLC-DAD]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1262990#hplc-dad-protocol-for-quantification-of-delphinidin-in-plant-extracts\]](https://www.benchchem.com/product/b1262990#hplc-dad-protocol-for-quantification-of-delphinidin-in-plant-extracts)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com